N~4~-(4-chlorophenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(4-CHLOROPHENYL)-N6-(3-METHOXYPROPYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . This specific compound has been studied for its potential as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, which makes it a promising candidate for cancer treatment .
Properties
Molecular Formula |
C21H21ClN6O |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-(3-methoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C21H21ClN6O/c1-29-13-5-12-23-21-26-19(25-16-10-8-15(22)9-11-16)18-14-24-28(20(18)27-21)17-6-3-2-4-7-17/h2-4,6-11,14H,5,12-13H2,1H3,(H2,23,25,26,27) |
InChI Key |
XDCQMHOTOUGBOS-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N4-(4-CHLOROPHENYL)-N6-(3-METHOXYPROPYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves several steps. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with 3-methoxypropylamine and phenyl isocyanate to yield the final product . The reaction conditions typically involve refluxing in an appropriate solvent such as ethanol or methanol, followed by purification using column chromatography .
Chemical Reactions Analysis
N4-(4-CHLOROPHENYL)-N6-(3-METHOXYPROPYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Scientific Research Applications
N4-(4-CHLOROPHENYL)-N6-(3-METHOXYPROPYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N4-(4-CHLOROPHENYL)-N6-(3-METHOXYPROPYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the inhibition of EGFR tyrosine kinase. This enzyme plays a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival . By inhibiting EGFR tyrosine kinase, the compound can block the proliferation of cancer cells and induce apoptosis . Molecular docking studies have shown that the compound fits well into the EGFR binding site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
N4-(4-CHLOROPHENYL)-N6-(3-METHOXYPROPYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
N4-(3-BROMO-4-CHLOROPHENYL)PYRIDO(3,4-D)PYRIMIDINE-4,6-DIAMINE: This compound also exhibits anti-cancer properties but has different substituents that may affect its biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds are known for their CDK2 inhibitory activity and have been studied for their potential in cancer treatment.
The uniqueness of N4-(4-CHLOROPHENYL)-N6-(3-METHOXYPROPYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE lies in its specific substituents, which contribute to its potent EGFR tyrosine kinase inhibitory activity and its potential as a therapeutic agent for cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
